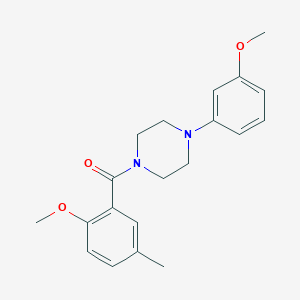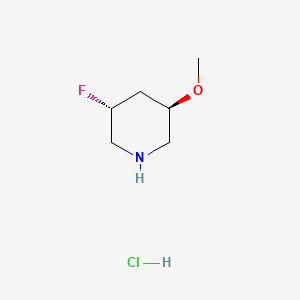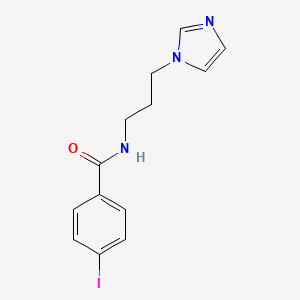
2-(2-Chloro-3-fluoro-4-methylphenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloro-3-fluoro-4-methylphenyl)acetic acid is an organic compound with the molecular formula C9H8ClFO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with chlorine, fluorine, and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-3-fluoro-4-methylphenyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-3-fluoro-4-methylbenzene.
Halogenation: The benzene ring is halogenated to introduce the chlorine and fluorine atoms.
Carboxylation: The halogenated benzene is then subjected to carboxylation to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and carboxylation reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
2-(2-Chloro-3-fluoro-4-methylphenyl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used in esterification reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, esterification with methanol would yield the corresponding methyl ester.
科学研究应用
2-(2-Chloro-3-fluoro-4-methylphenyl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2-(2-Chloro-3-fluoro-4-methylphenyl)acetic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways. The exact mechanism can vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
2-Chloro-4-fluorophenylacetic acid: Similar structure but lacks the methyl group.
2-Chloro-3-fluorophenylacetic acid: Similar structure but lacks the methyl group and has different substitution positions.
2-Chloro-4-methylphenylacetic acid: Similar structure but lacks the fluorine atom.
Uniqueness
2-(2-Chloro-3-fluoro-4-methylphenyl)acetic acid is unique due to the specific combination of chlorine, fluorine, and methyl substitutions on the phenyl ring. This unique structure can result in distinct chemical properties and biological activities compared to similar compounds.
属性
分子式 |
C9H8ClFO2 |
|---|---|
分子量 |
202.61 g/mol |
IUPAC 名称 |
2-(2-chloro-3-fluoro-4-methylphenyl)acetic acid |
InChI |
InChI=1S/C9H8ClFO2/c1-5-2-3-6(4-7(12)13)8(10)9(5)11/h2-3H,4H2,1H3,(H,12,13) |
InChI 键 |
IPZQAGPEZQKPAN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)CC(=O)O)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-chlorophenyl)-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B13579733.png)

![3-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide](/img/structure/B13579753.png)
![2-Bromo-3-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B13579759.png)



![5-[2-(Methylsulfanyl)phenyl]-1h-pyrazol-3-amine](/img/no-structure.png)

![N-[2-(Adamantan-1-YL)ethyl]-2-chloroacetamide](/img/structure/B13579794.png)


